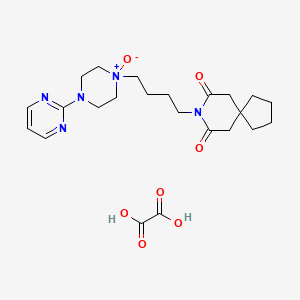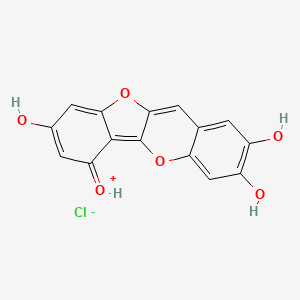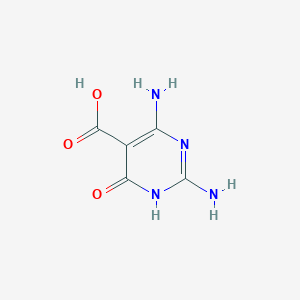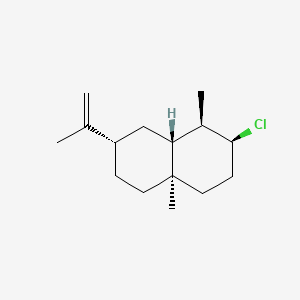
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene is a complex organic compound that belongs to the class of chlorinated hydrocarbons This compound features a decahydronaphthalene core with various substituents, including a chlorine atom, methyl groups, and a prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene typically involves multiple steps, including the formation of the decahydronaphthalene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the decahydronaphthalene core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: Addition of methyl and prop-1-en-2-yl groups using alkylating agents under specific conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed.
化学反応の分析
Types of Reactions
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a catalyst can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols, amines, or other substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Industry: Employed in the production of various chemicals and intermediates.
作用機序
The mechanism of action of (1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.
類似化合物との比較
Similar Compounds
(1S,2R,4aS,7R,8aS)-2-Bromo-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalene: Similar structure with a bromine atom instead of chlorine.
(1S,2R,4aS,7R,8aS)-2-Chloro-1,4a-dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Similar structure with an octahydronaphthalene core.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom imparts unique reactivity and properties.
Decahydronaphthalene Core: Provides a rigid and stable framework for various chemical modifications.
This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.
特性
分子式 |
C15H25Cl |
|---|---|
分子量 |
240.81 g/mol |
IUPAC名 |
(3S,4R,4aR,6S,8aR)-3-chloro-4,8a-dimethyl-6-prop-1-en-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H25Cl/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h11-14H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-/m1/s1 |
InChIキー |
UZIPBEZNIFJCHE-QKGCVVFFSA-N |
異性体SMILES |
C[C@H]1[C@H](CC[C@@]2([C@@H]1C[C@H](CC2)C(=C)C)C)Cl |
正規SMILES |
CC1C(CCC2(C1CC(CC2)C(=C)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
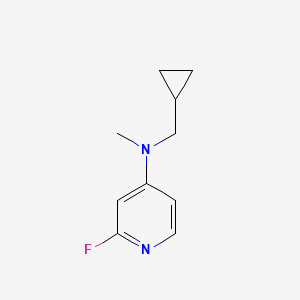
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
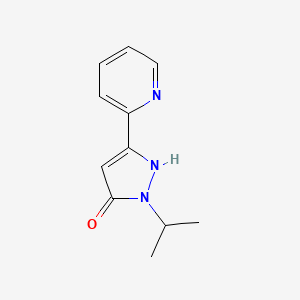
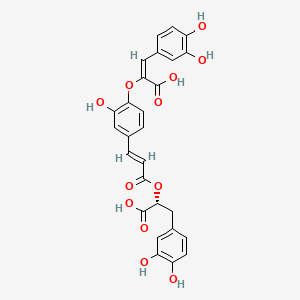
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
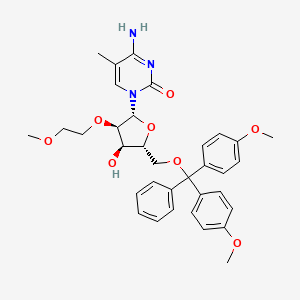
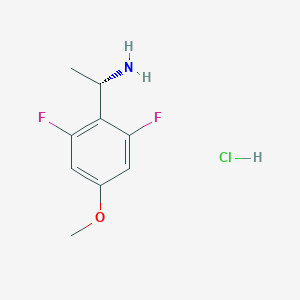
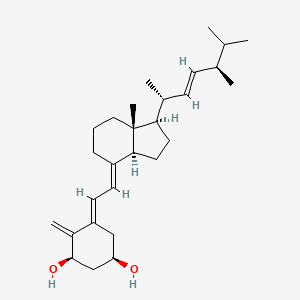
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
